1,1-Diethoxy-2-methanesulfonylethane
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Overview
Description
Scientific Research Applications
1,1-Diethoxy-2-methanesulfonylethane has several applications in scientific research:
Safety and Hazards
The safety information for 1,1-Diethoxy-2-methanesulfonylethane indicates that it is a warning hazard . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It has been reported that this compound can be synthesized from ethanol through a one-pot dehydrogenation-acetalization process . This process involves the oxidative dehydrogenation of ethanol to acetaldehyde, followed by the acetalization of acetaldehyde with ethanol . The exact interaction of 1,1-Diethoxy-2-methanesulfonylethane with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that this compound can be synthesized from ethanol, suggesting that it may be involved in the metabolic pathways of ethanol .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. More research is needed to fully understand these influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-2-methanesulfonylethane can be synthesized through a multi-step process involving the reaction of ethyl alcohol with methanesulfonyl chloride in the presence of a base . The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane . The reaction proceeds through the formation of an intermediate, which is then further reacted with ethyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques . The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-2-methanesulfonylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-2-methanesulfonylethane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-2-methanesulfonylpropane: Similar structure but with a propane backbone instead of ethane.
Uniqueness
Its ability to undergo various chemical reactions and its utility in different research fields make it a valuable compound .
Properties
IUPAC Name |
1,1-diethoxy-2-methylsulfonylethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S/c1-4-10-7(11-5-2)6-12(3,8)9/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFXWJJPGVAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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